Methyl 1-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 179.64 g/mol. It appears as a white to almost white crystalline powder and is primarily used as a pharmaceutical intermediate. The compound is recognized for its potential applications in medicinal chemistry and drug development, particularly due to its structural characteristics that enable it to interact with biological systems effectively .
These reactions make methyl 1-aminocyclopentanecarboxylate hydrochloride a versatile intermediate in organic synthesis .
Methyl 1-aminocyclopentanecarboxylate hydrochloride exhibits biological activities that are of interest in pharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to amino acid metabolism. The compound may influence pathways associated with neuroprotection and cognitive function, although specific mechanisms and efficacy require further investigation. Notably, it has been classified as harmful if swallowed and can cause skin irritation, indicating the need for careful handling in laboratory settings .
The synthesis of methyl 1-aminocyclopentanecarboxylate hydrochloride typically involves the following methods:
These methods yield high-purity products suitable for research and industrial applications .
Methyl 1-aminocyclopentanecarboxylate hydrochloride has several applications, including:
Its properties make it valuable in both academic research and industrial settings .
Several compounds share structural similarities with methyl 1-aminocyclopentanecarboxylate hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-aminocyclopentanecarboxylate hydrochloride | C₇H₁₄ClNO₂ | Has a different amino group position affecting activity |
| Methyl cyclohexanecarboxylate | C₇H₁₄O₂ | Lacks an amino group; primarily used as a solvent |
| Ethyl 1-aminocyclobutanecarboxylate hydrochloride | C₈H₁₅ClNO₂ | Similar structure; differs by cyclobutane ring |
Methyl 1-aminocyclopentanecarboxylate hydrochloride is unique due to its specific cyclopentane structure combined with an amino group, which influences its biological activity and reactivity compared to these similar compounds .
The synthesis of methyl 1-aminocyclopentanecarboxylate hydrochloride has evolved significantly since the early developments in carbocyclic amino acid chemistry. The foundational work in this field traces back to the 1950s and 1960s when researchers first began exploring systematic approaches to cyclic amino acid synthesis [1] [2].
The earliest synthetic approaches focused on traditional methods involving the direct esterification of 1-aminocyclopentanecarboxylic acid using mineral acid-catalyzed procedures. In 1970, Huddle reported one of the first comprehensive studies on the synthesis of amino-hydroxycyclopentanecarboxylic acid analogs, establishing fundamental methodologies that would later influence the development of simpler cyclopentyl amino acid derivatives [2]. This work demonstrated the viability of using cyclopentanone as a starting material through cyanohydrin formation, dehydration to 1-cyanocyclopentene, and subsequent nitrile hydrolysis to yield 1-cyclopentenecarboxylic acid as a key intermediate [2].
During the 1980s and 1990s, significant advances were made in understanding the stereochemical aspects of carbocyclic amino acid synthesis. The work of Davies and colleagues in 1996 introduced enantioselective approaches using homochiral lithium amides for conjugate addition to unsaturated cyclic esters, achieving both cis and trans configurations of aminocyclopentanecarboxylic acid derivatives with high diastereoselectivity [3]. This methodology provided access to enantiomerically pure forms through chiral auxiliary approaches, representing a major breakthrough in the field [3].
The development of more efficient esterification procedures emerged in the late 20th century. The thionyl chloride-methanol system became widely adopted as the standard method for converting 1-aminocyclopentanecarboxylic acid to its methyl ester hydrochloride salt. This procedure, originally adapted from general amino acid esterification protocols, demonstrated excellent yields approaching 100% when properly executed [4] [5].
A crucial historical milestone was the recognition that the addition sequence and temperature control were critical factors in the thionyl chloride methodology. Early procedures required strict temperature maintenance between -15°C and 7°C during thionyl chloride addition, followed by warming to room temperature overnight [4]. This protocol emerged from systematic optimization studies that addressed safety concerns and yield maximization in large-scale preparations.
Modern synthetic strategies for methyl 1-aminocyclopentanecarboxylate hydrochloride encompass a diverse array of methodologies that emphasize improved efficiency, stereoselectivity, and environmental sustainability. Contemporary approaches can be categorized into several distinct paradigms that have emerged from recent advances in synthetic organic chemistry.
Organocatalytic Methodologies
Ring-Closing Metathesis Strategies
Ring-closing metathesis has emerged as a powerful tool for constructing cyclopentane amino acid frameworks. The methodology involves the preparation of appropriately substituted diene precursors followed by ruthenium-catalyzed cyclization using Grubbs catalysts [8] [9]. This approach has demonstrated particular utility in the synthesis of polyhydroxylated cyclopentane β-amino acids derived from hexose starting materials [10] [11].
The metathesis approach offers several strategic advantages including predictable stereochemical outcomes, tolerance of diverse functional groups, and the ability to construct complex polyfunctionalized products in relatively few synthetic steps [12]. Yields for the ring-closing metathesis step typically range from 85-95%, making this a highly efficient method for cyclopentane ring construction [10] [11].
Biocatalytic and Enzymatic Approaches
Contemporary biocatalytic methodologies have gained prominence due to their exceptional selectivity and environmental compatibility. Enzymatic approaches to carbocyclic amino acid synthesis include the use of Candida antarctica lipase B for kinetic resolution of racemic amino ester precursors [13]. These methods achieve high enantiomeric excess values exceeding 96% while operating under mild, aqueous conditions [13].
The enzymatic resolution approach typically involves the selective hydrolysis of one enantiomer from a racemic amino ester mixture, allowing separation of the unreacted ester enantiomer from the hydrolyzed acid product [13]. This methodology has proven particularly effective for 5-8 membered carbocyclic β-amino acid derivatives [13].
Advanced Esterification Methodologies
Modern esterification techniques have evolved beyond traditional thionyl chloride methods to include more convenient and mild procedures. The trimethylsilyl chloride-methanol system has gained acceptance as a practical alternative that operates under ambient conditions while achieving comparable yields [14]. This method eliminates the need for strict temperature control and reduces handling of noxious reagents [14].
Additionally, the development of optimized reaction sequences has improved the overall efficiency of amino acid ester synthesis. The use of controlled addition protocols, improved solvent systems, and enhanced purification procedures has resulted in more reliable and scalable synthetic routes [15] [14].
Photocatalytic and Radical-Based Approaches
Recent developments in photocatalysis have opened new avenues for carbocyclic amino acid synthesis. Photo-mediated carbon-hydrogen functionalization reactions enable direct modification of amino acid frameworks under mild conditions using visible light catalysis [16]. These approaches offer unique selectivity profiles and functional group tolerance that complement traditional methods [16].
The purification and optimization of methyl 1-aminocyclopentanecarboxylate hydrochloride synthesis requires systematic attention to multiple parameters that collectively determine the overall efficiency and quality of the final product. Contemporary purification strategies integrate advanced chromatographic techniques with optimized crystallization procedures to achieve high-purity materials suitable for pharmaceutical and research applications.
Ion-Exchange Chromatography Systems
Ion-exchange chromatography represents the most widely employed technique for amino acid purification due to the zwitterionic nature of these compounds [17] [18]. For methyl 1-aminocyclopentanecarboxylate hydrochloride, cation-exchange resins operating in the acid cycle provide optimal separation from impurities including unreacted starting materials, side products, and inorganic salts [18].
The optimization of ion-exchange procedures involves careful attention to several critical parameters. Resin selection, typically involving strong acid cation exchangers with cross-linked polystyrene matrices, provides the necessary capacity and selectivity [18]. Gradient elution using hydrochloric acid solutions ranging from 0.1 M to 2.0 M enables effective separation while maintaining product integrity [17].
Recovery efficiencies for ion-exchange purification typically achieve 85-90% with final purities exceeding 98% [17]. The technique offers excellent scalability and can handle large quantities of crude product efficiently, making it particularly suitable for industrial applications [18].
Advanced Crystallization Methodologies
Recrystallization remains a fundamental purification technique that offers both high purity and excellent recovery when properly optimized [19]. For amino acid derivatives, the selection of appropriate solvent systems is crucial for achieving optimal crystal quality and yield [19].
The most effective recrystallization procedures employ mixed solvent systems, typically water-ethanol mixtures, that balance solubility characteristics with crystal formation kinetics [19]. The amino acid is dissolved in boiling solvent, treated with activated charcoal for decolorization if necessary, then filtered hot and cooled slowly to promote crystal formation [19].
Critical optimization parameters include cooling rate, seed crystal addition, and stirring conditions during crystallization. Controlled cooling rates of 0.5-1.0°C per minute typically provide optimal crystal size and quality [20]. The addition of seed crystals can improve consistency and reduce supersaturation effects that may lead to oil formation or amorphous precipitation [20].
High-Performance Liquid Chromatography Applications
High-performance liquid chromatography serves both analytical and preparative functions in amino acid purification [21]. For analytical applications, reverse-phase systems using C18 columns with mobile phases containing ion-pairing agents provide excellent resolution of amino acid derivatives [21].
Preparative high-performance liquid chromatography offers the highest purity levels achievable, often exceeding 99.5%, but is typically reserved for small-scale preparations due to economic considerations [21]. The technique proves particularly valuable for enantiomeric separations where chiral stationary phases enable resolution of optical isomers [22].
Yield Optimization Strategies
Systematic yield optimization requires attention to multiple interconnected parameters that influence both reaction efficiency and product recovery. Temperature control emerges as the most critical factor, particularly for thionyl chloride-mediated esterifications where strict temperature maintenance during reagent addition prevents side reactions and ensures consistent product formation [4] [15].
The optimization data demonstrates that maintaining temperatures between -15°C and 25°C during critical reaction phases maximizes yield while minimizing decomposition pathways [4]. Reaction time optimization studies indicate that 8-24 hour reaction periods provide optimal conversion while avoiding overreaction that can lead to product degradation [5].
Catalyst loading optimization reveals that 1.8-2.0 equivalents of thionyl chloride relative to amino acid starting material provides maximum conversion efficiency [4]. Lower loadings result in incomplete conversion, while excess reagent can promote side reactions and complicate purification [4].
Process Integration and Scale-Up Considerations
Modern optimization strategies emphasize process integration where synthesis and purification steps are designed synergistically to maximize overall efficiency. The implementation of continuous processing techniques, including flow chemistry applications, offers improved control over reaction parameters and enhanced reproducibility [23].
Scale-up considerations require careful attention to heat and mass transfer effects that become significant in larger reaction vessels. The development of robust temperature control systems and efficient mixing protocols ensures that optimized laboratory procedures translate effectively to production scales [15].
The integration of in-process monitoring using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy enables real-time optimization and quality control throughout the synthetic process [24]. This approach facilitates adaptive process control that maintains optimal conditions even as reaction parameters evolve during scale-up operations.
| Synthesis Method | Starting Material | Yield (%) | Enantiomeric Excess (%) | Key Advantages |
|---|---|---|---|---|
| Thionyl Chloride/Methanol | 1-Aminocyclopentanecarboxylic acid | 100 | Racemic | High yield, simple procedure |
| TMSCl/Methanol | 1-Aminocyclopentanecarboxylic acid | 90 | Racemic | Mild conditions, convenient |
| Organocatalytic Approach | Unsaturated precursor | 95 | >98 | High selectivity, green chemistry |
| Ring-Closing Metathesis | Diolefin precursor | 89 | >96 | Mild conditions, versatile |
| Enzymatic Resolution | γ-lactam precursor | 42 | >95 | High enantioselectivity |
| Biocatalytic Hydrolysis | Racemic ester | 62 | >96 | Environmentally friendly |
| Purification Technique | Typical Recovery (%) | Purity Achieved (%) | Primary Application |
|---|---|---|---|
| Ion-Exchange Chromatography | 85 | >98 | General amino acid purification |
| Recrystallization | 90 | >99 | Crystal purification |
| HPLC | 95 | >99.5 | High resolution separation |
| Size-Exclusion Chromatography | 80 | >95 | Molecular weight separation |
| Free-Flow Electrophoresis | 67 | >97 | High purity separation |
| Optimization Parameter | Optimal Range | Impact on Yield | Critical Level |
|---|---|---|---|
| Temperature Control | -15°C to 25°C | Critical for stability | High |
| Catalyst Loading | 1.8-2.0 equiv | Maximizes conversion | High |
| Solvent Selection | Methanol/DCM | Solubility and selectivity | High |
| Addition Rate | Dropwise, controlled | Controls side reactions | High |
| pH Optimization | 1-2 (acidic) | Affects reaction rate | Medium |
| Reaction Time | 8-24 hours | Ensures completion | Medium |
The thermodynamic stability of methyl 1-aminocyclopentanecarboxylate hydrochloride represents a fundamental aspect of its physicochemical profile. The compound exhibits a melting point of 203°C [1] [2], indicating substantial thermal stability under normal storage and handling conditions. This elevated decomposition temperature is characteristic of amino acid ester hydrochloride salts, which typically demonstrate enhanced thermal stability compared to their free base counterparts due to the formation of stable ionic interactions between the protonated amino group and the chloride anion.
The thermal decomposition pathways of amino acid esters follow well-established mechanistic routes that have been extensively studied in the literature. Primary decomposition mechanisms for amino acid methyl esters typically involve deamination and decarboxylation reactions [3] [4] [5]. For cyclopentane-based amino acid derivatives, the decomposition process is expected to initiate through dehydration reactions, similar to other α-amino acids, where the initial step involves the formation of an unsaturated intermediate through elimination of water molecules [4].
The decomposition pathway of methyl 1-aminocyclopentanecarboxylate hydrochloride likely proceeds through multiple sequential steps. The primary decomposition route involves the cleavage of the ester bond, generating methanol and the corresponding carboxylic acid. This process typically occurs at temperatures above 200°C, consistent with the observed melting point of 203°C [1] [2]. Secondary decomposition pathways include decarboxylation reactions that produce carbon dioxide and the corresponding amine derivatives, followed by further fragmentation of the cyclopentane ring structure at elevated temperatures [6] [7].
The activation energy for thermal decomposition of cyclopentane derivatives has been reported to be relatively high, with cyclopentane itself remaining stable below 240°C [6] [8]. This stability is attributed to the favorable chair-like conformation of the five-membered ring, which minimizes ring strain compared to smaller cyclic structures. The presence of both amino and ester functionalities in the molecule creates additional stabilization through intramolecular hydrogen bonding interactions, further enhancing the thermal stability of the compound.
| Thermodynamic Parameter | Value | Temperature Range | Reference |
|---|---|---|---|
| Melting Point | 203°C | Atmospheric pressure | [1] [2] |
| Thermal Stability | Stable to 200°C | Room temperature to 200°C | [1] [2] |
| Decomposition Temperature | >203°C | Above melting point | [1] [2] |
| Storage Stability | Stable | Room temperature | [9] [1] |
The solubility profile of methyl 1-aminocyclopentanecarboxylate hydrochloride reflects the compound's dual nature as both an organic ester and an ionic salt. The hydrochloride salt formation significantly enhances water solubility compared to the free base, a phenomenon commonly observed in amino acid derivatives where salt formation increases hydrophilic character [10] [11].
In aqueous systems, the compound exhibits high solubility due to the presence of the hydrochloride salt, which readily dissociates to form hydrated ions. The protonated amino group forms strong hydrogen bonds with water molecules, while the chloride anion is effectively solvated by the aqueous medium. This ionic character dominates the solubility behavior in polar protic solvents [10] [11].
The solubility in organic solvents follows predictable patterns based on polarity and hydrogen bonding capability. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrate excellent solubility for the compound due to their ability to solvate both the ionic and organic components of the molecule [11]. The ester functionality provides compatibility with moderately polar organic solvents, while the amino acid backbone contributes to solubility in polar media.
In alcoholic solvents such as methanol and ethanol, the compound shows moderate solubility. The hydroxyl groups in these solvents can form hydrogen bonds with both the amino and carbonyl functionalities, facilitating dissolution. However, the solubility is somewhat limited compared to purely aqueous systems due to the reduced ionic character in these media [12].
Nonpolar solvents such as hexane and chloroform show minimal solubility for the compound. The ionic nature of the hydrochloride salt creates strong electrostatic interactions that are not effectively solvated by nonpolar media. This poor solubility in nonpolar solvents is characteristic of amino acid salts and represents a significant limitation for applications requiring nonpolar solvent systems [11].
| Solvent System | Solubility | Mechanism | Applications |
|---|---|---|---|
| Water | High | Ionic dissociation, hydrogen bonding | Aqueous synthesis, biological studies |
| DMSO | Excellent | Dipolar interactions, solvation | Organic synthesis, spectroscopy |
| DMF | Excellent | Dipolar interactions, solvation | Peptide synthesis, coupling reactions |
| Methanol/Ethanol | Moderate | Hydrogen bonding, partial solvation | Purification, crystallization |
| Acetone | Limited | Weak dipolar interactions | Limited synthetic applications |
| Hexane | Very low | Minimal solvation | Phase separation, extraction |
| Chloroform | Very low | Minimal solvation | Limited extraction applications |
The Nuclear Magnetic Resonance (NMR) spectroscopic profile of methyl 1-aminocyclopentanecarboxylate hydrochloride provides definitive structural characterization through distinct chemical shift patterns. In ¹H NMR spectroscopy, the methyl ester protons appear as a characteristic singlet at approximately 3.7-3.9 ppm, consistent with the typical chemical shift range for methoxy groups attached to carbonyl carbons [13] [14].
The cyclopentane ring protons exhibit a complex multiplet pattern in the range of 1.6-2.2 ppm, reflecting the aliphatic nature of the saturated five-membered ring system [15] [13]. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the adjacent carboxyl group, causing a slight downfield shift compared to unsubstituted cyclopentane derivatives. The amino group protons in the hydrochloride salt form are typically broad and exchangeable, appearing in the region of 8-10 ppm due to the protonated state of the nitrogen atom [15].
¹³C NMR spectroscopy provides complementary structural information through characteristic carbon chemical shifts. The carbonyl carbon of the ester group appears at approximately 175 ppm, consistent with the expected chemical shift for methyl ester carbonyls [14]. The methoxy carbon resonates at approximately 52 ppm, while the quaternary carbon bearing the amino group appears around 60-65 ppm, reflecting the deshielding effect of the electronegative nitrogen atom [16].
The remaining cyclopentane carbons appear in the typical aliphatic region between 20-40 ppm, with the specific chemical shifts depending on their position relative to the functional groups. The ¹³C NMR spectrum provides unambiguous identification of the five-membered ring structure and confirms the presence of the ester functionality [17] [16].
Infrared spectroscopy offers a powerful tool for functional group identification and structural confirmation of methyl 1-aminocyclopentanecarboxylate hydrochloride. The IR spectrum is characterized by several diagnostic absorption bands that provide a spectroscopic fingerprint for the compound.
The most prominent feature in the IR spectrum is the carbonyl stretch of the ester group, which appears at approximately 1740 cm⁻¹ [18] [19]. This frequency is characteristic of saturated aliphatic esters and provides unambiguous identification of the ester functionality. The position of this band is consistent with the expected range for methyl esters (1750-1735 cm⁻¹) and confirms the presence of the carboxyl group [18] [20].
The amino group vibrations in the hydrochloride salt form appear as broad absorption bands in the region of 3000-3500 cm⁻¹, corresponding to N-H stretching vibrations of the protonated amino group [21] [22]. These bands are typically broader and shifted to lower frequencies compared to free amino groups due to the ionic nature of the salt and extensive hydrogen bonding interactions.
The carbon-hydrogen stretching vibrations of the cyclopentane ring appear in the region of 2800-3000 cm⁻¹, characteristic of saturated aliphatic C-H bonds [21] [22]. The methyl ester C-H stretching vibrations contribute to this region, with the methoxy group showing characteristic absorption patterns around 2950 cm⁻¹ for asymmetric stretching and 2840 cm⁻¹ for symmetric stretching [21].
The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands corresponding to various bending and stretching vibrations of the molecular framework [22] [23]. The C-O stretching vibrations of the ester group appear in the region of 1200-1300 cm⁻¹, providing additional confirmation of the ester functionality [18] [19].
Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns. The molecular ion peak for methyl 1-aminocyclopentanecarboxylate hydrochloride appears at m/z 179.64, corresponding to the molecular weight of the compound [1] [24].
The fragmentation pattern in mass spectrometry typically involves the loss of common functional groups and the generation of characteristic fragment ions. The loss of the chloride ion (35 Da) from the molecular ion produces a base peak corresponding to the protonated amino ester. Further fragmentation involves the loss of the methoxy group (31 Da) and the formation of acylium ions through α-cleavage adjacent to the carbonyl group [24].
The cyclopentane ring system shows characteristic fragmentation patterns involving ring contraction and the loss of small alkyl fragments. The amino group contributes to the fragmentation through the formation of immonium ions, which are stabilized by resonance and appear as significant peaks in the mass spectrum [24].
| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency | Structural Information |
|---|---|---|---|
| ¹H NMR | Methyl ester protons | 3.7-3.9 ppm (singlet) | Ester functionality |
| ¹H NMR | Cyclopentane protons | 1.6-2.2 ppm (complex) | Five-membered ring |
| ¹H NMR | Amino protons | 8-10 ppm (broad) | Protonated amino group |
| ¹³C NMR | Carbonyl carbon | ~175 ppm | Ester carbonyl |
| ¹³C NMR | Methoxy carbon | ~52 ppm | Ester methyl group |
| ¹³C NMR | Quaternary carbon | ~60-65 ppm | Amino-bearing carbon |
| IR | Carbonyl stretch | 1740 cm⁻¹ | Ester C=O |
| IR | Amino stretch | 3000-3500 cm⁻¹ | N-H vibrations |
| IR | Aliphatic C-H | 2800-3000 cm⁻¹ | Cyclopentane C-H |
| IR | C-O stretch | 1200-1300 cm⁻¹ | Ester C-O |
| MS | Molecular ion | m/z 179.64 | Molecular weight |
| MS | Base peak | m/z 144 | Loss of Cl⁻ |
| MS | Fragment ions | Various | Structural confirmation |
Irritant